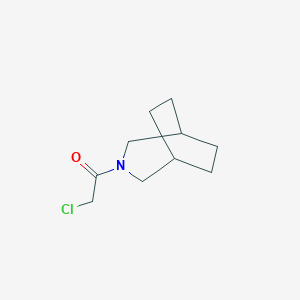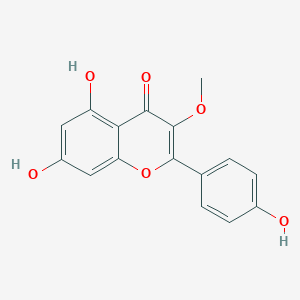
Isokaempferide
Übersicht
Beschreibung
Isokaempferide is a flavonoid that can be isolated from the aerial parts of Genista ephedroides . It has various biological activities such as hepatoprotective, antimicrobial, and antiproliferative effects .
Synthesis Analysis
Isokaempferide can be synthesized from naringenin. In the process, two genes, PFLS and Rice O-mthyltransferae-9, are introduced in Escherichia coli . Although isokaempferide was successfully synthesized, the amount of biosynthesis was not high .Molecular Structure Analysis
The molecular structure of Isokaempferide is C16H12O6 . Its molecular weight is 300.26 .Physical And Chemical Properties Analysis
Isokaempferide is a yellow powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition
Isokaempferide has been found to inhibit the enzymes urease, elastase, and collagenase . The compound was the most effective against these enzymes, with IC50 values of 23.05 µM for elastase, 12.83 µM for urease, and 33.62 µM for collagenase respectively .
Anti-cancer Properties
The compound has been tested for its anti-cancer properties using colon, lung, and breast cancer cell lines . The anti-cancer activities of the compound were evaluated against lung cancer cells such as SPC-A-1, SK-LU-1, 95D, breast cancer cells like MCF7, Hs 578Bst, Hs 319.T, and UACC-3133 cell lines, and colon cancer cell lines like CL40, SW1417, LS1034, and SW480 .
Molecular Docking Study
The chemical activities of Isokaempferide against urease, collagenase, and elastase were investigated utilizing the molecular docking study . The docking scores revealed that Isokaempferide has a strong binding affinity to the enzymes and proteins .
Interaction with Surface Receptor Proteins
The chemical activities of Isokaempferide against some of the expressed surface receptor proteins (EGFR, estrogen receptor, CD47, progesterone receptor, folate receptor, CD44, HER2, CD155, CXCR4, CD97, and endothelin receptor) in the mentioned cell lines were assessed using the molecular docking calculations .
Hepatoprotective Effects
Isokaempferide has been found to have hepatoprotective effects .
Antimicrobial Effects
The compound has also been found to have antimicrobial effects .
Antiproliferative Effects
Isokaempferide has been found to have antiproliferative effects .
Biotransformation
Biotransformation is an alternative tool for the synthesis of value-added flavonoids with inexpensive substrates . Isokaempferide is extracted from Amburana cearensis and Cirsium rivulare (Jacq.) .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Isokaempferide, a flavonoid compound, has been found to primarily target enzymes such as urease , elastase , and collagenase . These enzymes play crucial roles in various biological processes. Urease catalyzes the hydrolysis of urea into carbon dioxide and ammonia, elastase is involved in the breakdown of elastin, and collagenase contributes to the degradation of collagen in the remodeling of connective tissues .
In addition to these enzymes, isokaempferide also interacts with several surface receptor proteins expressed in various cancer cell lines, including EGFR , estrogen receptor , CD47 , progesterone receptor , folate receptor , CD44 , HER2 , CD155 , CXCR4 , CD97 , and endothelin receptor .
Mode of Action
Isokaempferide inhibits the activity of urease, elastase, and collagenase enzymes . It binds to these enzymes, thereby reducing their activity and influencing the biological processes they are involved in .
In the context of cancer, isokaempferide shows strong binding affinity to the aforementioned surface receptor proteins . This interaction can influence the signaling pathways associated with these receptors, potentially affecting the growth and proliferation of cancer cells .
Biochemical Pathways
Given its targets, it can be inferred that isokaempferide likely impacts the pathways involving urease, elastase, and collagenase . In the context of cancer, it may influence pathways associated with the surface receptor proteins it interacts with .
Result of Action
Isokaempferide’s inhibition of urease, elastase, and collagenase can lead to changes in the biological processes these enzymes are involved in . For instance, it may affect the breakdown of elastin and collagen, impacting tissue remodeling .
In terms of its anti-cancer properties, isokaempferide’s interaction with various surface receptor proteins can potentially influence the growth and proliferation of cancer cells .
Eigenschaften
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-16-14(20)13-11(19)6-10(18)7-12(13)22-15(16)8-2-4-9(17)5-3-8/h2-7,17-19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJZJBUCDWKPLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90166609 | |
| Record name | 3-Methylkaempferol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90166609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isokaempferide | |
CAS RN |
1592-70-7 | |
| Record name | Isokaempferide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1592-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylkaempferol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001592707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylkaempferol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90166609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1592-70-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




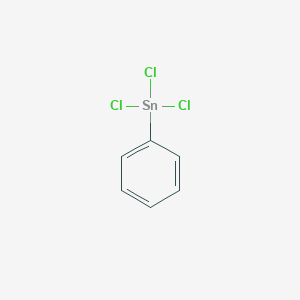
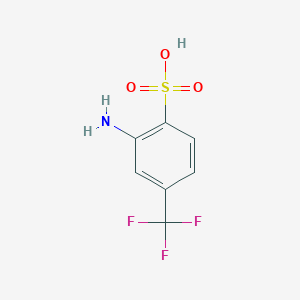

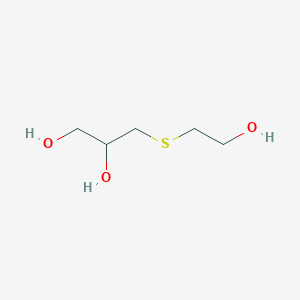
![Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate](/img/structure/B74294.png)

![2-[3-(Trifluoromethyl)phenyl]oxirane](/img/structure/B74297.png)

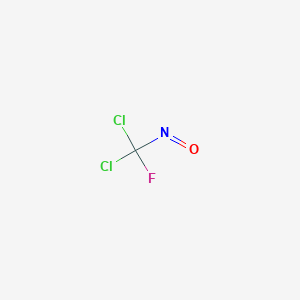

![3H-Indol-3-one, 5-bromo-2-(9-chloro-3-oxonaphtho[1,2-b]thien-2(3H)-ylidene)-1,2-dihydro-](/img/structure/B74306.png)

